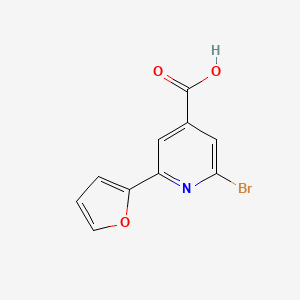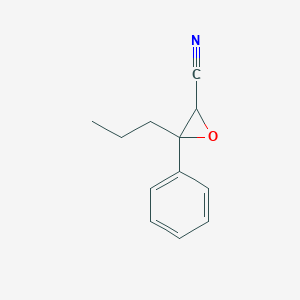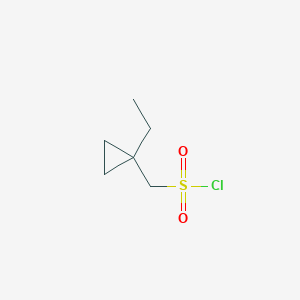
(1-Ethylcyclopropyl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethylcyclopropyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C6H11ClO2S. It is a derivative of methanesulfonyl chloride, featuring an ethylcyclopropyl group attached to the methanesulfonyl moiety. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylcyclopropyl)methanesulfonyl chloride typically involves the reaction of (1-ethylcyclopropyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(1-Ethylcyclopropyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters and amides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfide or thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to promote elimination.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonamides: Formed from the reaction with amines.
Alkenes: Formed through elimination reactions.
Sulfides and Thiols: Formed through reduction reactions.
科学的研究の応用
Chemistry
(1-Ethylcyclopropyl)methanesulfonyl chloride is used as a reagent in organic synthesis to introduce the methanesulfonyl group into various substrates. It is also used in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to modify biomolecules, such as peptides and proteins, to study their structure and function. It is also employed in the development of enzyme inhibitors and other bioactive molecules.
Medicine
The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its reactivity and ability to form stable sulfonate esters make it valuable in drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and resins with specific properties.
作用機序
The mechanism of action of (1-Ethylcyclopropyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in organic synthesis to introduce the methanesulfonyl group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
Methanesulfonyl Chloride: The parent compound, which lacks the ethylcyclopropyl group.
Tosyl Chloride: Another sulfonyl chloride compound with a toluene group instead of the ethylcyclopropyl group.
Trifluoromethanesulfonyl Chloride: A sulfonyl chloride with a trifluoromethyl group, known for its strong electron-withdrawing properties.
Uniqueness
(1-Ethylcyclopropyl)methanesulfonyl chloride is unique due to the presence of the ethylcyclopropyl group, which imparts specific steric and electronic properties. This makes it a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its reactivity and stability also make it a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C6H11ClO2S |
|---|---|
分子量 |
182.67 g/mol |
IUPAC名 |
(1-ethylcyclopropyl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H11ClO2S/c1-2-6(3-4-6)5-10(7,8)9/h2-5H2,1H3 |
InChIキー |
RKRHINOQOWRYCV-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC1)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13159990.png)
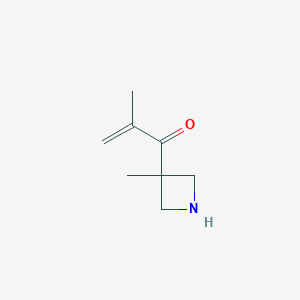
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid](/img/structure/B13160004.png)
![6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde](/img/structure/B13160006.png)
![(2S)-2-[(4-bromobenzoyl)amino]propanoic acid](/img/structure/B13160011.png)
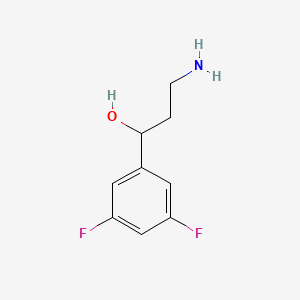
![1-Azabicyclo[3.2.1]octan-5-amine](/img/structure/B13160022.png)
![2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B13160028.png)

![(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol](/img/structure/B13160037.png)
